molecular formula C18H27N3O B5565158 N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine

N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine

Cat. No. B5565158
M. Wt: 301.4 g/mol
InChI Key: NUNKRPLHRNCPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and the development of the central nervous system. MK-801 has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.

Scientific Research Applications

Corrosion Inhibition and Material Science

Research on cadmium(II) Schiff base complexes, including ligands similar to morpholine derivatives, has shown their application in corrosion inhibition on mild steel. These complexes exhibit significant protection against corrosion, offering potential advancements in materials science and engineering. The study provides a foundation for exploring the use of such compounds in corrosion prevention strategies (Das et al., 2017).

Catalytic Activity in Organic Synthesis

Copper(II) complexes with Schiff-base ligands, including morpholino derivatives, have been synthesized and shown to catalyze alcohol oxidation reactions. These findings highlight the potential of morpholine derivatives in catalysis, contributing to the development of more efficient and selective catalytic processes in organic synthesis (Bhattacharjee et al., 2017).

Analytical Chemistry Applications

Methods for the determination of aliphatic amines, including morpholine, in environmental samples have been developed. These methods, which involve derivatization followed by gas chromatography-mass spectrometry, are crucial for monitoring and understanding the environmental presence and impact of such compounds (Sacher et al., 1997).

Blood Coagulation Effects

Studies on amides derived from dihydroisoquinoline and morpholine have shown influences on blood coagulation, indicating the potential medical applications of such compounds in managing bleeding disorders (Limanskii et al., 2009).

properties

IUPAC Name

N,N-dimethyl-2-[5-methyl-3-(morpholin-4-ylmethyl)-1H-indol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14-4-5-17-15(12-14)16(13-21-8-10-22-11-9-21)18(19-17)6-7-20(2)3/h4-5,12,19H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNKRPLHRNCPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CN3CCOCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-dimethyl-2-[5-methyl-3-(morpholin-4-ylmethyl)-1H-indol-2-yl]ethanamine

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